Phosphoric acid;triacontan-1-ol
Description
Properties
CAS No. |
224317-97-9 |
|---|---|
Molecular Formula |
C30H65O5P |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
phosphoric acid;triacontan-1-ol |
InChI |
InChI=1S/C30H62O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;1-5(2,3)4/h31H,2-30H2,1H3;(H3,1,2,3,4) |
InChI Key |
LFVAFERWAIQTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;triacontan-1-ol involves the esterification of phosphoric acid with triacontan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
H3PO4+C30H62OH→C30H62OPO3H2+H2O
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;triacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The long-chain alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and phosphoric acid.
Substitution: The hydroxyl group in triacontan-1-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products
Oxidation: Triacontanoic acid or triacontanal.
Reduction: Triacontan-1-ol and phosphoric acid.
Substitution: Various substituted triacontan-1-ol derivatives.
Scientific Research Applications
Phosphoric acid;triacontan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a plant growth regulator, enhancing photosynthesis and nutrient uptake.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of phosphoric acid;triacontan-1-ol involves its interaction with cellular membranes and enzymes. In plants, triacontan-1-ol enhances photosynthesis and nutrient transport by modulating enzyme activity and increasing the efficiency of cellular processes. Phosphoric acid contributes to the compound’s ability to chelate metal ions and participate in phosphorylation reactions, which are crucial for energy transfer and metabolic processes.
Comparison with Similar Compounds
Phosphoric Acid (H₃PO₄)
Phosphoric acid is a mineral acid with the molecular formula H₃PO₄ and a molar mass of 97.99 g/mol. It is widely used in industrial applications, including fertilizers (85% of global production), food additives (as an acidulant in beverages), and chemical synthesis . Recent studies highlight its role in dental treatments and fuel cell technologies, though excessive consumption in diet sodas has raised concerns about bone health and osteoporosis risks .
Triacontan-1-ol (C₃₀H₆₁OH)
Triacontan-1-ol is a long-chain primary alcohol with 30 carbon atoms. It is naturally occurring in plants such as Hibiscus rosa-sinensis, Passiflora foetida, and Pterospermum species, where it contributes to wax biosynthesis and phytochemical profiles . Biomedical research demonstrates its efficacy in wound healing by upregulating TGF-β and IL-10 expression, surpassing commercial treatments like Mebo® ointment .
Comparison of Triacontan-1-ol with Similar Long-Chain Alcohols
Structural and Functional Analogues
Triacontan-1-ol belongs to a class of long-chain alcohols (C₂₀–C₃₆) commonly found in plant waxes and animal fats. Key analogues include:
Comparison of Phosphoric Acid with Similar Acids
Industrial and Chemical Properties
Phosphoric acid is compared with other acids below:
Substitutes in Beverage Industry
Phosphoric acid’s role in colas (pH regulation, preservation) is under scrutiny due to links to osteoporosis. Vitamin C has been proposed as a safer alternative, though it lacks equivalent preservative efficacy . In contrast, citric acid is widely used in soft drinks but requires higher concentrations for similar acidity .
Research Findings and Data Highlights
Triacontan-1-ol in Plant Biochemistry
Phosphoric Acid in Advanced Technologies
- Extraction efficiency of phosphoric acid improves with n-butanol, achieving a distribution factor of 0.500 at 25% P₂O₅ concentration .
- X-ray tomographic microscopy enables precise quantification in fuel cells, critical for high-temperature performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
